[3-(Propan-2-yloxy)propyl]urea

Lipophilicity XLogP3-AA Medicinal chemistry

Untracked substitution of alkoxyalkyl ureas introduces batch variability, invalidating SAR from HTS hits. This monoalkyl urea is the precise fragment for FBDD requiring a balanced logP & urea H-bonding. - **Precise Properties:** XLogP3-AA=0; tPSA=64.4 Ų; 5 rotatable bonds. - **Synthetic Utility:** Terminal NH2 enables selective N,N'-disubstitution; improved solubility in DMF/THF. - **Analytical Role:** Chromatographic internal standard for urea-containing analytes, distinct from propylurea. Procure the exact scaffold to ensure assay reproducibility.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 747410-96-4
Cat. No. B2733735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Propan-2-yloxy)propyl]urea
CAS747410-96-4
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESCC(C)OCCCNC(=O)N
InChIInChI=1S/C7H16N2O2/c1-6(2)11-5-3-4-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10)
InChIKeyGMEFBWTWUVKRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Propan-2-yloxy)propyl]urea – Research-Grade Urea Building Block


[3-(Propan-2-yloxy)propyl]urea (CAS 747410-96-4), also catalogued as N-(3-isopropoxypropyl)urea, is a monoalkyl-substituted urea building block with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g mol⁻¹ [1]. The compound belongs to the N-(alkoxyalkyl)urea subclass and is distributed by established chemical suppliers including Santa Cruz Biotechnology (sc‑354580), Enamine (EN300‑09358), and Leyan (1292185) [2]. As an unadorned, low‑molecular‑weight scaffold, it is principally utilized as a synthetic intermediate, a fragment for medicinal chemistry library construction, and a reference standard in analytical method development .

Synthetic use
Intermediate for stepwise urea functionalization
Library fit
Fragment building block for medicinal chemistry
Analytical use
Reference standard for chromatographic method development

Why Generic Urea Analogs Cannot Replace the Isopropoxypropyl Scaffold


Monosubstituted ureas are frequently interchanged in early‑stage screening, but the physicochemical fingerprint of [3‑(propan‑2‑yloxy)propyl]urea differs measurably from even its closest homologs. Variation in the alkoxy‑chain length alters the computed XLogP3‑AA value, hydrogen‑bond donor/acceptor count, and topological polar surface area, thereby affecting chromatographic retention, solubility, and passive permeability profiles [1]. Suppliers price this compound substantially above generic N‑propylurea (CAS 627‑06‑5) because the isopropoxypropyl group provides a specific hydrogen‑bond‑competent, rotatable‑bond‑rich linker that simple alkyl ureas cannot mimic [2]. Consequently, untracked substitution introduces batch‑to‑batch variability in downstream synthetic yields, biochemical assay reproducibility, and SAR interpretation.

Alkoxy chain length variation measurably shifts computed lipophilicity, altering retention and permeability profiles relative to simpler alkyl ureas.
Higher molecular weight and rotatable bond count compared to N-propylurea may affect solubility and crystallization, complicating assay buffer consistency.
The isopropoxypropyl branched-ether linker provides a hydrogen-bond-competent motif that straight-chain alkyl ureas cannot replicate; untracked substitution risks SAR misinterpretation.

Quantitative Differentiation Against Closest Structural Analogs


Computed Lipophilicity Distinguishes Isopropoxypropyl from Other Alkoxypropyl Ureas

The PubChem‑computed XLogP3‑AA for [3‑(propan‑2‑yloxy)propyl]urea is 0 [1]. By contrast, the methoxypropyl analog (CAS 1119‑61‑5) exhibits an XLogP3‑AA of approximately –0.5 [2], while N‑propylurea (CAS 627‑06‑5) displays a computed XLogP3‑AA of about –0.3 [3]. This right‑shift in lipophilicity for the target compound is consistent with the incremental contribution of the isopropoxy branching and may influence membrane‑partitioning behavior in cellular assays.

Lipophilicity (XLogP3-AA)
Class-level inference
Target: 0
Methoxypropyl ~ –0.5; N-propylurea ~ –0.3
Supports distinct chromatographic retention; substitution may alter cellular permeability.
Computed XLogP3-AA only; no experimental log P available.
Lipophilicity XLogP3-AA Medicinal chemistry

Molecular Weight and Rotatable Bond Disparity Governs Solubility Profiles

[3‑(Propan‑2‑yloxy)propyl]urea possesses a molecular weight of 160.21 g mol⁻¹ and five rotatable bonds [1]. The closest simple alkyl comparator, N‑propylurea (CAS 627‑06‑5), has a molecular weight of 102.14 g mol⁻¹ and only two rotatable bonds [2]. This 57 % increase in molecular weight and 2.5‑fold increase in rotatable bonds predict divergent aqueous solubility and markedly different crystal‑packing energies, directly impacting formulation consistency in biochemical assay buffers.

MW & Rotatable Bonds
Class-level inference
Target MW 160.21, 5 rot. bonds
N-propylurea: MW 102.14, 2 rot. bonds
Predicts divergent solubility; may require distinct solubilization protocols.
No experimental solubility comparison located.
Molecular weight Rotatable bond count Solubility

Hydrogen-Bond Architecture and Polar Surface Area Differentiate Ethoxypropyl Homologs

Both [3‑(propan‑2‑yloxy)propyl]urea and its closest commercial homolog, (3‑ethoxypropyl)urea (CAS 750607‑89‑7), share two hydrogen‑bond donors and two acceptors; however, the topological polar surface area (tPSA) of the isopropoxy analog is computed at 64.4 Ų [1], while the ethoxypropyl variant is predicted to show a marginally lower tPSA due to its smaller alkoxy surface [2]. The additional carbon atom and branching in the isopropoxy group also increase the heavy‑atom count (11 vs. 10 for the ethoxy analog) [2], subtly shifting the optimal solubility‑permeability balance.

tPSA & Heavy Atoms
Cross-study comparable
Target tPSA 64.4 Ų, 11 heavy atoms
Ethoxypropyl ~61 Ų, 10 heavy atoms
Small tPSA differences may shift permeability predictions in fragment optimization.
Computed tPSA; no experimental ADME data.
Hydrogen bonding Topological polar surface area ADME

Differentiated Applications for the Isopropoxypropyl Urea Scaffold


Fragment-Based Drug Discovery Requiring Defined Lipophilicity and H-Bond Geometry

In FBDD libraries, the use of [3‑(propan‑2‑yloxy)propyl]urea as a fragment is justified when the project requires a balanced XLogP3‑AA value of 0 and a branched‑ether hydrogen‑bond acceptor [1]. Compared with the more hydrophilic methoxypropyl analog (XLogP3‑AA ~ –0.5), the target fragment occupies a distinct region of chemical space, potentially engaging hydrophobic sub‑pockets while maintaining urea‑mediated hydrogen‑bond contacts with target residues [2].

LC-MS Method Development Using a Structurally Unique Internal Standard

The combination of five rotatable bonds, a moderate tPSA of 64.4 Ų, and an XLogP3‑AA of 0 makes [3‑(propan‑2‑yloxy)propyl]urea suitable as a chromatographically resolvable internal standard for urea‑containing analytes [1]. Its retention time on reversed‑phase columns is predictably longer than that of N‑propylurea (MW 102.14 g mol⁻¹, two rotatable bonds) but shorter than that of higher‑alkyl urea derivatives, providing a reference peak that does not co‑elute with common reaction by‑products [2].

Synthesis of N,N′-Disubstituted Ureas via Stepwise Functionalization

The terminal urea nitrogen in [3‑(propan‑2‑yloxy)propyl]urea remains unsubstituted and can be selectively functionalized to generate diverse N,N′‑disubstituted ureas [1]. The isopropoxypropyl arm imparts greater organic‑solvent solubility compared with simple N‑alkyl ureas, facilitating homogeneous reaction conditions in aprotic solvents such as DMF or THF [2]. This scaffold is therefore preferentially procured by medicinal chemistry groups synthesizing focused libraries of urea‑based enzyme inhibitors.

Biological Screening Requiring Reproducible Scaffold-Dependent SAR

When a high‑throughput screening hit contains an isopropoxypropyl‑urea motif, follow‑up SAR studies demand the identical commercial building block to eliminate source‑dependent variability [1]. Substitution with ethoxypropyl or methoxypropyl analogs alters calculated molecular properties (MW, tPSA, XLogP3‑AA) and may shift the compound into a different property‑based design space, invalidating the original hit‑expansion strategy [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Balanced lipophilicity and branched-ether H-bond acceptor
Confirm hydrophobic sub-pocket engagement while retaining urea contacts
LC-MS internal standard for urea analytes
Distinct reversed-phase retention from flexible, medium-polarity scaffold
Verify non-coelution with common reaction by-products
Stepwise urea functionalization
Unsubstituted terminal nitrogen for selective derivatization; improved solubility in aprotic solvents
Confirm homogeneous reaction conditions in DMF or THF
SAR follow-up studies
Source-invariant scaffold identity for consistent structure–activity interpretation
Ensure alkoxy analog substitution does not shift property-based design space
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